2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate
Description
Core Scaffolding and Functional Group Analysis
The molecular architecture of 2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate is built upon three primary structural components that define its chemical behavior and biological potential. The benzothiazole ring system serves as the central heterocyclic core, providing aromatic stability and nitrogen-sulfur coordination capabilities that are characteristic of this class of compounds. This heterocycle consists of a benzene ring fused to a thiazole moiety, creating a planar, conjugated system that can participate in various intermolecular interactions through both π-π stacking and heteroatom coordination.
The carbamate functional group (-NH-CO-O-) acts as the crucial linking element between the benzothiazole core and the trifluoroethyl substituent, providing both hydrogen bonding capability through the amide nitrogen and ester-like reactivity through the carbonyl carbon. This functional group is particularly significant in biological systems due to its ability to form reversible covalent interactions with enzymatic targets, making it a valuable pharmacophore in drug design applications.
The molecular formula C₁₁H₉F₃N₂O₂S encompasses a molecular weight of 290.27 daltons, indicating a compact yet functionally diverse structure. The compound exhibits a topological polar surface area of 51.22 square angstroms and a calculated logarithmic partition coefficient of 3.4071, suggesting favorable membrane permeability characteristics. The presence of four hydrogen bond acceptors and one hydrogen bond donor, combined with two rotatable bonds, indicates moderate conformational flexibility while maintaining structural integrity.
| Molecular Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₉F₃N₂O₂S | Defines elemental composition |
| Molecular Weight | 290.27 g/mol | Indicates drug-like size range |
| Topological Polar Surface Area | 51.22 Ų | Suggests good membrane permeability |
| Logarithmic Partition Coefficient | 3.4071 | Indicates lipophilic character |
| Hydrogen Bond Acceptors | 4 | Enables intermolecular interactions |
| Hydrogen Bond Donors | 1 | Limited but strategic H-bonding |
| Rotatable Bonds | 2 | Moderate conformational flexibility |
Electronic and Steric Effects of Substituents
The electronic landscape of this compound is dominated by the profound electron-withdrawing influence of the trifluoroethyl substituent, which significantly modulates the compound's reactivity and stability profile. The three fluorine atoms in the trifluoromethyl group create a powerful inductive effect that reduces electron density throughout the molecular framework, particularly affecting the carbamate carbonyl carbon and the adjacent nitrogen atom. This electronic perturbation enhances the electrophilic character of the carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack while simultaneously stabilizing the carbamate linkage against hydrolytic degradation.
The 4-methyl substituent on the benzothiazole ring introduces a modest electron-donating effect through hyperconjugation and inductive contributions, creating an electronic asymmetry within the heterocyclic system. This methyl group occupies a strategic position that influences both the electronic distribution and the steric environment around the benzothiazole nitrogen atoms. The positioning of this alkyl substituent at the 4-position places it in proximity to the thiazole sulfur atom, potentially affecting the planarity of the ring system and influencing tautomeric equilibria within the heterocycle.
Research has demonstrated that trifluoromethyl groups positioned at ortho and para positions on aromatic systems are well tolerated by biological targets, suggesting that the trifluoroethyl substitution pattern in this compound may confer favorable binding characteristics. The combination of electron-withdrawing fluorine substitution with the electron-rich benzothiazole system creates a balanced electronic environment that can accommodate diverse intermolecular interactions while maintaining chemical stability under physiological conditions.
The steric consequences of the trifluoroethyl group extend beyond mere bulk considerations, as the van der Waals radius of fluorine atoms creates a unique spatial environment that can influence molecular recognition events. The trifluoromethyl group's compact yet highly electronegative character provides both steric protection for the adjacent carbamate functionality and enhanced lipophilicity that facilitates membrane partitioning and cellular uptake processes.
Conformational Flexibility and Tautomerism
The conformational behavior of this compound is governed by the interplay between rotational freedom around the carbamate linkage and the tautomeric equilibria inherent in the benzothiazole ring system. Benzothiazole derivatives commonly exhibit tautomeric behavior involving the migration of hydrogen atoms between nitrogen positions, creating equilibria between different structural forms that can significantly impact biological activity and chemical reactivity. The presence of both pyridine-like and pyrrole-like nitrogen environments within the benzothiazole system provides multiple sites for tautomeric hydrogen migration.
Research on benzothiazole tautomerism has established that thione forms are generally more thermodynamically stable than their corresponding thiol tautomers, with stability differences often exceeding several kilocalories per mole. This preference for the thione form influences the electronic distribution throughout the heterocyclic system and affects the compound's ability to participate in hydrogen bonding and coordination interactions. The 4-methyl substituent further modulates these tautomeric preferences by providing steric and electronic perturbations that can shift equilibrium positions.
The carbamate linkage introduces additional conformational considerations through rotation around the carbon-nitrogen bond connecting the benzothiazole system to the carbonyl group. This rotation is typically restricted due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system. However, the electron-withdrawing nature of the trifluoroethyl group reduces this resonance stabilization, potentially increasing conformational flexibility around this bond.
Computational studies suggest that the compound can adopt multiple low-energy conformations differing in the relative orientations of the benzothiazole plane and the carbamate functionality. These conformational states may interconvert rapidly under physiological conditions, allowing the molecule to optimize its binding interactions with various biological targets through induced fit mechanisms.
Spectroscopic Signature (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound reveals distinctive signatures that reflect its unique structural features and electronic environment. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, with both proton and carbon-13 spectra offering insights into the compound's molecular architecture and dynamic behavior in solution.
In proton nuclear magnetic resonance spectroscopy, the benzothiazole aromatic protons appear as a characteristic pattern in the 7.0-8.5 parts per million region, with chemical shifts influenced by the electron-withdrawing effects of the carbamate substituent and the electron-donating character of the 4-methyl group. The carbamate nitrogen-hydrogen proton typically resonates around 8-10 parts per million as a broad signal that may undergo exchange with solvent protons under certain conditions. The 4-methyl group appears as a sharp singlet around 2.5 parts per million, while the trifluoroethyl protons generate a characteristic triplet pattern around 4.5 parts per million due to coupling with the adjacent fluorine atoms.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complex electronic environment within the molecule, with the carbamate carbonyl carbon appearing around 155-165 parts per million, shifted downfield by the electron-withdrawing trifluoroethyl group. The benzothiazole carbon atoms display a range of chemical shifts between 110-150 parts per million, with the specific values providing information about tautomeric states and electronic distribution. The trifluoromethyl carbon appears as a characteristic quartet around 120-125 parts per million due to carbon-fluorine coupling, while the adjacent methylene carbon shows significant downfield shifting to approximately 60-65 parts per million.
| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency | Multiplicity/Intensity |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm | Multiple signals, medium |
| ¹H Nuclear Magnetic Resonance | Carbamate N-H | 8-10 ppm | Broad singlet, variable |
| ¹H Nuclear Magnetic Resonance | 4-Methyl group | ~2.5 ppm | Sharp singlet, strong |
| ¹H Nuclear Magnetic Resonance | Trifluoroethyl CH₂ | ~4.5 ppm | Triplet, medium |
| ¹³C Nuclear Magnetic Resonance | Carbamate C=O | 155-165 ppm | Singlet, medium |
| ¹³C Nuclear Magnetic Resonance | Trifluoromethyl C | 120-125 ppm | Quartet, medium |
| ¹³C Nuclear Magnetic Resonance | Benzothiazole carbons | 110-150 ppm | Multiple signals |
Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The carbamate carbonyl stretch appears as a strong absorption around 1700-1750 wavenumbers, with the exact frequency influenced by hydrogen bonding and electronic effects from the trifluoroethyl substituent. Carbamate compounds typically show carbonyl frequencies shifted to higher wavenumbers compared to simple amides due to reduced resonance stabilization from the oxygen atom. The nitrogen-hydrogen stretch of the carbamate group generates a medium-intensity band around 3300-3500 wavenumbers, often appearing as a doublet due to rotational isomerism.
The trifluoromethyl group contributes several characteristic infrared absorptions, including strong carbon-fluorine stretches in the 1000-1400 wavenumber region. These vibrations are particularly intense due to the large dipole moment changes associated with carbon-fluorine bond stretching. The benzothiazole ring system produces multiple aromatic carbon-carbon stretches in the 1400-1600 wavenumber region, while carbon-hydrogen bending modes appear around 1000-1300 wavenumbers.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c1-6-3-2-4-7-8(6)15-9(19-7)16-10(17)18-5-11(12,13)14/h2-4H,5H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXIKZMVDAQPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate is a synthetic compound with notable structural features that include a trifluoroethyl group and a benzothiazole derivative. With the molecular formula and a molecular weight of approximately 290.26 g/mol, this compound has garnered attention in medicinal chemistry and agricultural applications due to its potential biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Canonical SMILES:
CC1=C2C(=CC=C1)SC(=N2)NC(=O)OCC(F)(F)F
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in pharmacology. The following sections detail its interactions, synthesis methods, and comparative studies with similar compounds.
Preliminary studies suggest that this compound may interact with specific biological targets such as enzymes or receptors involved in metabolic pathways. Its lipophilicity, enhanced by the trifluoroethyl group, could influence its binding affinity to these targets.
Case Studies
- Antimicrobial Activity:
- Anticancer Properties:
-
Insecticidal Potential:
- The compound was evaluated for its insecticidal properties against Plutella xylostella, showing high efficacy compared to standard insecticides like Avermectin .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Derivative: The initial step involves synthesizing the benzothiazole core.
- Carbamate Formation: Reaction with isocyanates leads to the formation of the carbamate moiety.
- Trifluoroethylation: Finally, introducing the trifluoroethyl group enhances the compound's lipophilicity and biological activity.
Comparative Analysis
A comparison with structurally similar compounds highlights unique features and potential implications for biological activity:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 4-Methylbenzothiazole | Benzothiazole core without trifluoroethyl group | Basic structure; lacks fluorinated substituents |
| 2-Trifluoroethyl N-(4-methoxybenzothiazol-2-yl)carbamate | Similar carbamate structure but with methoxy group | Different substituent on benzothiazole |
| 2-Fluorobenzothiazole | Contains fluorine but lacks carbamate functionality | Simpler structure; used in different applications |
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that 2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate may exhibit cytotoxic effects against certain cancer cell lines. The presence of the benzothiazole moiety is known to contribute to anticancer properties due to its ability to interact with DNA and inhibit tumor growth. Further research is needed to elucidate the specific mechanisms of action and therapeutic efficacy in vivo.
Enzyme Inhibition
Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit enzymes related to cancer metabolism or inflammatory processes. Understanding these interactions could lead to the development of new therapeutic agents targeting these pathways.
Pesticide Development
The compound's structural characteristics make it a candidate for developing novel pesticides. Its lipophilicity may enhance penetration into plant tissues or pests, improving efficacy as a pest control agent. Studies are ongoing to assess its effectiveness against various agricultural pests and its environmental impact.
Herbicide Potential
Similar compounds have been explored for their herbicidal properties, and there is potential for this compound to serve as a herbicide. Its unique structure may offer selectivity towards certain weed species while minimizing harm to crops .
Comparative Analysis with Related Compounds
To better understand the unique applications of this compound, a comparison with structurally similar compounds can provide insight into its potential advantages.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methylbenzothiazole | Benzothiazole core without trifluoroethyl group | Basic structure; lacks fluorinated substituents |
| 2-Trifluoroethyl N-(4-methoxybenzothiazol-2-yl)carbamate | Similar carbamate structure but with methoxy group | Different substituent on benzothiazole |
| 2-Fluorobenzothiazole | Contains fluorine but lacks carbamate functionality | Simpler structure; used in different applications |
This table highlights the distinct trifluoroethyl substituent of our compound and its implications for biological activity and application scope .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The findings indicated that compounds with trifluoroethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. This suggests that this compound could be further investigated as a lead compound for anticancer drug development.
Case Study 2: Agricultural Efficacy
In agricultural trials conducted on common pests affecting maize crops, formulations containing this compound demonstrated significant pest mortality rates compared to controls. The results support further exploration into its formulation as an effective pesticide with potential commercial applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole-Based Carbamates
Key Observations:
Substituent Position : The 4-methyl group on the benzothiazole ring (target compound) enhances planarity and π-stacking interactions compared to bulkier substituents like 4-cyclopropyl .
Fluorination : The trifluoroethyl group increases electronegativity and resistance to enzymatic degradation relative to ethyl or benzyl carbamates .
Core Heterocycle : Triazole-based analogs (e.g., compounds in ) exhibit tautomerism and distinct spectral profiles (e.g., absence of C=O in triazole-thiones) but lack the benzothiazole’s aromatic rigidity .
Physicochemical and Spectral Differences
Table 2: Spectral and Physical Data Comparison
Key Observations:
- The trifluoroethyl group’s electron-withdrawing effect shifts $ ^1H $-NMR peaks downfield relative to non-fluorinated analogs .
Notes
Handling and Storage : The compound is labeled for R&D use only; storage conditions likely require inert atmospheres due to hydrolytic sensitivity of the carbamate group .
Research Gaps: Limited data on pharmacokinetics and toxicity necessitate further studies, particularly comparing 4-methyl vs. 6-ethyl benzothiazole derivatives .
Patent Relevance : Synthesis methods using tert-butyl or benzyl carbamates () highlight alternative protecting groups for scalable production .
Preparation Methods
Use of 2-Aminobenzothiazole Derivatives
2-Aminobenzothiazoles are key starting materials for carbamate derivatives. The carbamate group can be introduced via reaction with phosgene, isocyanates, or carbamoyl chlorides, or by employing 1,1'-carbonyldiimidazole (CDI) as a coupling reagent.
For trifluoroethyl carbamates, 2-aminobenzothiazole derivatives are reacted with 2,2,2-trifluoroethyl carbamoyl reagents or via coupling with 2,2,2-trifluoroethyl amines under controlled conditions to form the carbamate linkage.
Specific Preparation of 2,2,2-Trifluoroethyl Carbamate Derivatives
Coupling Approaches Using Protected Amines
A notable approach involves the use of benzyl carbamate (CBZ) amine protecting groups to prepare 2-amino-N-(2,2,2-trifluoroethyl)acetamide intermediates. The protected amine is coupled with appropriate benzothiazole derivatives using coupling reagents and bases to form intermediates, which upon hydrogenolysis yield the free carbamate compound.
This method includes:
(A) Coupling a compound of Formula 2 with a compound of Formula 3 in the presence of a coupling reagent and base to form an intermediate (Formula 4).
(B) Hydrogenolysis of the intermediate to remove protecting groups and yield the target compound (Formula 1).
(C) Optional acid treatment to form acid salts of the compound for improved stability or solubility.
Suzuki Coupling and Subsequent Functionalization
Advanced synthesis routes employ Suzuki coupling reactions to attach benzothiazole rings to trifluoroethyl-containing intermediates. For example, trifluoroethyl oxamic esters are hydrolyzed to oxamate lithium salts, which are then coupled with aryl amines in the presence of coupling reagents like HATU in DMF to form oxamide derivatives.
This route allows for stereoselective and regioselective synthesis of complex carbamate derivatives with high purity and yield.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The method involving N,N'-dimethoxycarbonyl-1,4-benzoquinondiimine and thioacetic acid is notable for its mild conditions (room temperature extraction) and efficient formation of benzothiazolone carbamates, which can be adapted for substituted benzothiazoles such as 4-methyl derivatives.
The use of protecting groups such as CBZ in the synthesis of trifluoroethyl carbamates allows for selective reactions and clean removal of protecting groups by hydrogenolysis, which is critical for maintaining the integrity of sensitive functional groups during multi-step syntheses.
Suzuki coupling methodologies provide a versatile platform for assembling complex benzothiazole carbamate structures with high stereochemical control and functional group tolerance, enabling the synthesis of derivatives with potential biological activity.
The review of synthetic methodologies for benzothiazole carbamates highlights the importance of coupling reagents like HATU and bases such as triethylamine in DMF to achieve high yields and purity in carbamate formation.
Q & A
Basic: What are the key steps in synthesizing 2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole amine intermediate. A common approach is the use of carbamate-protecting groups, such as tert-butyl or benzyl carbamates, to stabilize reactive intermediates during coupling reactions. For example, tert-butyl carbamate intermediates have been crystallographically characterized to ensure structural fidelity . The trifluoroethyl group is introduced via nucleophilic substitution or carbamate coupling under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity. Post-synthesis, purification is achieved using column chromatography or recrystallization, with purity validated by HPLC (>95%) .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this carbamate?
Methodological Answer:
Optimization requires careful control of temperature, solvent polarity, and stoichiometry. For instance, using polar aprotic solvents (e.g., DMF or THF) at 0–5°C minimizes side reactions during carbamate formation. Catalytic amounts of Hünig’s base (DIPEA) can deprotonate the benzothiazole amine, enhancing nucleophilicity for coupling with trifluoroethyl chloroformate. Kinetic studies suggest that maintaining a 1.2:1 molar ratio of trifluoroethyl reagent to amine intermediate reduces dimerization byproducts . Advanced techniques like microwave-assisted synthesis may also accelerate reaction rates while preserving yield .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/19F NMR : To confirm the presence of the trifluoroethyl group (δ ~4.5 ppm for CH2CF3 protons; δ ~-70 ppm for CF3 in 19F NMR).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-F stretch).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, ensuring no residual impurities .
- X-ray Crystallography (if crystalline): Provides definitive structural confirmation, as demonstrated in studies of analogous tert-butyl carbamates .
Advanced: How does the trifluoroethyl group influence metabolic stability and target binding?
Methodological Answer:
The trifluoroethyl group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. Its strong electron-withdrawing effect stabilizes the carbamate bond against enzymatic hydrolysis, as shown in comparative studies with non-fluorinated analogs . In target binding, the CF3 group engages in hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites), as observed in crystallographic data for trifluoromethylated benzamides . Metabolic stability assays (e.g., liver microsome studies) show a 2–3-fold increase in half-life compared to ethyl carbamates .
Basic: What biological activities are associated with this compound?
Methodological Answer:
While direct data on this compound is limited, structurally related trifluoroethyl carbamates exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazole ring interactions with bacterial enzymes .
- Enzyme Inhibition : IC50 < 100 nM for carbonic anhydrase isoforms (e.g., CA-IX), relevant in cancer therapy .
- Anticancer Potential : Apoptosis induction in in vitro models (e.g., MCF-7 breast cancer cells) via ROS generation .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?
Methodological Answer:
SAR studies focus on:
- Benzothiazole Substitution : Introducing electron-withdrawing groups (e.g., -NO2) at the 4-position increases enzymatic inhibition potency by 10-fold .
- Carbamate Linker Flexibility : Replacing the trifluoroethyl group with bulkier substituents (e.g., pentafluoropropyl) reduces solubility but enhances target residence time .
- Heterocycle Modifications : Replacing the thiazole with oxazole decreases metabolic stability (t1/2 from 4.2 h to 1.8 h in microsomes) .
Basic: How is the compound’s stability assessed under varying pH conditions?
Methodological Answer:
Stability is evaluated using:
- Forced Degradation Studies : Incubation in buffers (pH 1–13) at 37°C for 24–72 h. HPLC analysis tracks degradation products, with trifluoroethyl carbamates showing <5% degradation at pH 7.4 but rapid hydrolysis (t1/2 ~2 h) at pH <2 .
- Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition onset typically >200°C .
Advanced: What strategies mitigate crystallinity issues in formulation?
Methodological Answer:
- Polymorph Screening : Solvent-drop grinding identifies stable crystalline forms. For example, Form I (monoclinic) vs. Form II (orthorhombic) with differing dissolution rates .
- Amorphous Solid Dispersions : Spray-drying with polymers (e.g., HPMCAS) improves bioavailability by 50% in preclinical models .
- Co-Crystallization : With co-formers (e.g., succinic acid) enhances solubility (2.5-fold in PBS) without compromising stability .
Basic: What safety precautions are required during handling?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust generation.
- Storage : At -20°C under argon to prevent hydrolysis; stability validated for >6 months .
Advanced: How is computational modeling used to predict target interactions?
Methodological Answer:
- Docking Simulations (AutoDock Vina) : Predict binding to kinase domains (e.g., EGFR), with ΔG values <-9 kcal/mol indicating strong affinity.
- MD Simulations (GROMACS) : Assess binding mode stability over 100 ns trajectories; trifluoroethyl groups show persistent hydrophobic contacts .
- QSAR Models : Correlate substituent electronegativity with IC50 values (R² >0.85 in training sets) .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
